Methyl propenyl disulfide is an organosulfur compound with the chemical formula . This compound is categorized under organic disulfides and is recognized for its presence in garlic and other allium species, contributing to their characteristic flavors and aromas. The compound is also known by various names, including methyl 1-propenyl disulfide and allyl methyl disulfide. It has gained attention due to its potential applications in food science and biochemistry.
Methyl propenyl disulfide belongs to the class of organic compounds known as allyl sulfur compounds, which are characterized by the presence of an allyl group attached to a sulfur atom. This compound is classified as an organic disulfide, which consists of two sulfur atoms bonded to different carbon chains .
The synthesis of methyl propenyl disulfide can be achieved through various methods, primarily involving the reaction of methyl mercaptan with other sulfur-containing compounds. One notable method involves the reaction of methyl mercaptan with dimethyl sulfoxide under specific conditions using an aluminum oxide catalyst. This process typically occurs at elevated temperatures and pressures, facilitating the formation of methyl propenyl disulfide along with other byproducts such as dimethyl sulfide and water .
Methyl propenyl disulfide has a unique molecular structure that includes a double bond between carbon atoms and two sulfur atoms bonded to a propene backbone. The structural formula can be represented as follows:
This indicates that the compound features a vinyl group (C=C) adjacent to a disulfide linkage (S-S) attached to a methyl group.
Methyl propenyl disulfide can participate in several chemical reactions typical of organosulfur compounds, including oxidation and reduction processes. It can also undergo hydrolysis under acidic or basic conditions, leading to the formation of various sulfur-containing products.
The typical reactions involving methyl propenyl disulfide include:
The mechanism through which methyl propenyl disulfide exerts its biological effects primarily involves its reactivity with thiol groups in proteins, leading to modifications that can influence enzyme activity and cellular signaling pathways. This reactivity is critical for its role in flavor chemistry as well as potential health benefits associated with garlic consumption.
The interaction with thiol groups can lead to:
Methyl propenyl disulfide has several scientific uses, particularly in food science due to its flavor-enhancing properties. It serves as a potential biomarker for garlic consumption in dietary studies. Additionally, its biological activities suggest possible applications in pharmacology, particularly related to antioxidant and anti-inflammatory effects observed in various studies related to garlic extracts .
Methyl propenyl disulfide (C₄H₈S₂) is a volatile organosulfur compound predominantly synthesized in Allium species through a tightly regulated enzymatic pathway. The biosynthesis begins with the sequestration of non-proteinogenic amino acid precursors, specifically γ-glutamyl peptides, in vacuolar compartments. When plant tissues are damaged, the enzyme alliinase (EC 4.4.1.4) is released and hydrolyzes these precursors. Alliinase is a homodimeric pyridoxal-5′-phosphate (PLP)-dependent glycoprotein that cleaves S-alk(en)yl cysteine sulfoxides (ACSOs) like trans-1-propenyl cysteine sulfoxide, yielding sulfenic acids. These unstable intermediates rapidly condense to form thiosulfinates, which further rearrange into disulfides such as methyl propenyl disulfide [1] [3] [7].
The catalytic efficiency of alliinase is governed by its structural architecture. The enzyme contains 10 cysteine residues per monomer, eight forming four disulfide bridges critical for structural stability, while two free thiols (Cys220 and Cys350) are non-essential for enzymatic activity. The Cys368–Cys376 disulfide bridge near the C-terminal domain maintains substrate-cofactor orientation, ensuring optimal conversion rates [3]. Methyl propenyl disulfide is stereospecifically generated from the trans-isomer of 1-propenyl cysteine sulfoxide, distinguishing it from the biosynthesis of allyl methyl disulfide (derived from alliin) [4] [6].
Key Precursors and Enzymatic Steps:
Table 1: Precursor Peptides in Methyl Propenyl Disulfide Biosynthesis
Precursor Compound | Enzyme Involved | Product After Hydrolysis | Tissue Localization |
---|---|---|---|
S-1-Propenyl-γ-glutamyl cysteine | γ-Glutamyl transpeptidase | trans-1-Propenyl cysteine sulfoxide | Vacuoles of mesophyll cells |
trans-1-Propenyl cysteine sulfoxide | Alliinase | 1-Propenesulfenic acid | Cytosol (upon tissue damage) |
Sulfur-rich compounds like methyl propenyl disulfide function as biochemical weapons in Allium species against herbivores, pathogens, and environmental stressors. The compound’s electrophilic disulfide bond (–S–S–) readily reacts with thiol groups in microbial proteins, disrupting enzymatic function and membrane integrity. This reactivity underpins its broad-spectrum antimicrobial activity against fungi, bacteria, and parasites [1] [4].
Under abiotic stress (e.g., arsenic contamination), garlic (Allium sativum) upregulates sulfur assimilation pathways to enhance methyl propenyl disulfide production. Arsenate exposure (200 µM) induces a 30–40% increase in phytochelatin synthesis (PC₂, PC₃), which chelates heavy metals. Concurrently, sulfur metabolism shifts toward volatile organosulfur compound biosynthesis, amplifying defensive volatiles like methyl propenyl disulfide. This metabolic reprogramming reduces arsenic translocation from roots to shoots (translocation factor: 0.07), demonstrating the compound’s role in metal detoxification [8].
Additionally, methyl propenyl disulfide contributes to redox homeostasis by scavenging reactive oxygen species (ROS). During oxidative stress, it spares glutathione (GSH) reserves, allowing GSH to support ascorbate peroxidase (APX) and catalase (CAT) activities. This dual function—direct antimicrobial action and indirect ROS mitigation—enhances plant resilience [1] [8].
Methyl propenyl disulfide exhibits significant variation in concentration across Allium sativum cultivars, influenced by genetic factors, sulfur availability, and environmental conditions. Soft-necked garlic (Allium sativum L. var. sativum) contains the highest levels, often exceeding those in hard-necked varieties by 1.5–2 fold [2] [9]. Soil sulfate content directly correlates with accumulation; sulfate-fertilized cultivars show 20–30% higher concentrations.
Table 2: Distribution of Methyl Propenyl Disulfide in Allium sativum Cultivars and Related Species
Plant Species | Common Name | Tissue | Concentration Range (μg/g FW) | Environmental Influence |
---|---|---|---|---|
Allium sativum var. sativum | Soft-necked garlic | Bulb | 45–65 | High sulfate soils increase by 20–30% |
Allium sativum var. ophioscorodon | Hard-necked garlic | Bulb | 20–35 | Moderate response to sulfate |
Allium cepa | Garden onion | Bulb | 8–15 | Low accumulation |
Allium fistulosum | Welsh onion | Leaf | 3–10 | Not characterized |
Ecologically, methyl propenyl disulfide is detectable in trace amounts (<5 μg/g) in non-Allium plants like Brassica oleracea but is predominantly a chemotaxonomic marker for Alliaceae. Post-harvest processing alters its abundance: mechanical crushing boosts levels via alliinase activation, while thermal treatment denatures alliinase, reducing volatile yield by 70–90% [6] [7] [10].
Concluding Remarks
Methyl propenyl disulfide exemplifies the evolutionary optimization of sulfur metabolism in Allium species for ecological adaptation. Its biosynthesis via alliinase-mediated precursor conversion, multifaceted role in plant defense, and cultivar-specific accumulation patterns underscore the metabolic versatility of Allium plants. Future research should explore genetic regulators of γ-glutamyl peptide synthesis to enhance stress resilience in crops.
Table 3: Key Chemical Properties of Methyl Propenyl Disulfide
Property | Value | Method |
---|---|---|
Chemical Formula | C₄H₈S₂ | - |
Average Molecular Weight | 120.236 g/mol | - |
Boiling Point | 53–58°C (at 14 mmHg) | Experimental GC-MS [6] |
LogP (octanol-water) | 1.82 (predicted) | ALOGPS [9] |
Water Solubility | 0.66 g/L | ALOGPS [9] |
Odor Profile | Alliaceous, garlic-like, green | Organoleptic assessment [10] |
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